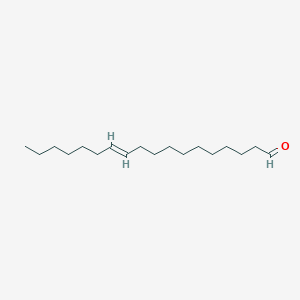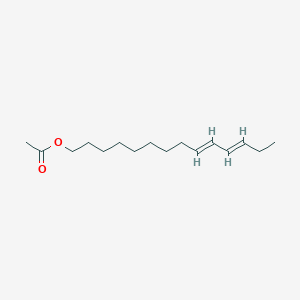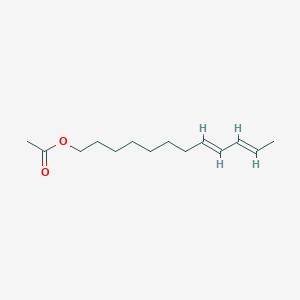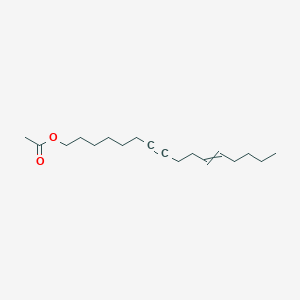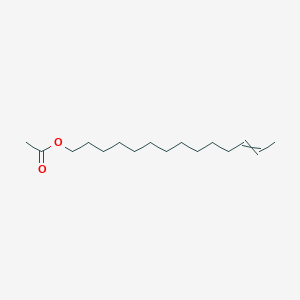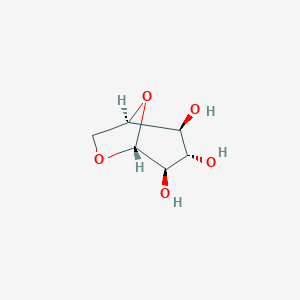
左旋葡聚糖
科学研究应用
左旋葡聚糖在各种科学研究应用中具有巨大潜力:
化学: 用作合成复杂分子和聚合物的手性构建模块.
生物学: 作为酶促反应和微生物发酵的底物,用于生产生物燃料和生化产品.
医药: 用于合成药物,并作为药物开发的前体.
工业: 用于生产可生物降解塑料和特种化学品.
5. 作用机理
左旋葡聚糖通过其独特的化学结构发挥作用,使其能够参与各种化学反应。 左旋葡聚糖中的 1,6-脱水桥在温和的酸性条件下可以打开,从而可以形成不同的官能团和中间体 . 这种多功能性使其成为化学合成和工业应用中的一种有价值的化合物。
作用机制
Target of Action
Levoglucosan (1,6-anhydro-β-D-glucopyranose) is an anhydrous sugar formed as a major product during the pyrolysis of cellulose . It is primarily targeted towards the transformation of biomass residues, such as pyrolysis oils, lignin, and microbial hydrolysis derivatives into products with higher added value .
Mode of Action
Levoglucosan can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural, and styrene directly or through a glucose intermediate via chemical, catalytic, and biochemical processes . The presence of multiple –OH groups on graphene oxide facilitates the breaking of glycosidic bonds and hydrogen–oxygen bonds on cellulose through strong hydrogen bonds .
Biochemical Pathways
Levoglucosan is converted to D-glucose and glucose 6-phosphate in prokaryotic and eukaryotic microorganisms respectively, then metabolized via the glycolytic pathway . It is also known that levoglucosan metabolism is severely repressed by other carbon sources like glucose and fructose through the carbon catabolite repression (CCR) effect .
Pharmacokinetics
It is known that levoglucosan is formed as a major product during the pyrolysis of cellulose . A system has been developed to produce pure crystals of Levoglucosan based on the fast pyrolysis of lignocellulosic biomass .
Result of Action
Levoglucosan has significant potential in commercial applications for the synthesis of polymers, solvents, and pharmaceuticals . It enhances the cell growth of certain microalgae, with approximately 1.5-fold increases in cell density .
Action Environment
The fundamental effects of minerals (such as potassium, sodium, etc.) have been studied in detail both experimentally and by DFT modeling. Minerals catalyze the reactions that led to the formation of low molecular weight species from cellulose as compared to those leading to anhydro-sugars like Levoglucosan .
生化分析
Biochemical Properties
Levoglucosan is an anhydrous sugar formed as a major product during pyrolysis of cellulose . It can be converted to different high added-value chemicals such as levoglucosenone, 5-hydroxymethylfurfural and styrene directly or through a glucose intermediate via chemical, catalytic and biochemical processes . The phosphorylation activities of glucose and levoglucosan were studied in 26 types of levoglucosan-assimilating microorganisms .
Cellular Effects
It is known that it can be converted to different high added-value chemicals via chemical, catalytic and biochemical processes .
Molecular Mechanism
Levoglucosan exerts its effects at the molecular level through its conversion to different high added-value chemicals via chemical, catalytic and biochemical processes
Metabolic Pathways
Levoglucosan is involved in various metabolic pathways due to its ability to be converted to different high added-value chemicals via chemical, catalytic and biochemical processes
准备方法
合成路线及反应条件: 左旋葡聚糖主要通过纤维素热解制备。 在此过程中,纤维素在无氧条件下加热,导致其热分解并形成左旋葡聚糖 . 热解可在 300°C 至 350°C 的温度范围内进行,甲酸和乙酸等弱酸的存在可以提高左旋葡聚糖的产率 .
工业生产方法: 左旋葡聚糖的工业生产涉及木质纤维素生物质的快速热解。一种新型生物油回收系统在非水相中浓缩左旋葡聚糖以及其他脱水糖、糖类和酚类化合物。 液液水萃取将富含糖的溶解碳水化合物与不溶性酚类化合物分离,然后过滤和结晶以纯化左旋葡聚糖 .
化学反应分析
反应类型: 左旋葡聚糖会发生各种化学反应,包括:
氧化: 左旋葡聚糖可以氧化形成左旋葡聚糖烯酮,这是一种有价值的化学中间体.
还原: 还原反应可以将左旋葡聚糖转化为不同的糖醇。
取代: 左旋葡聚糖可以参与取代反应,形成具有不同官能团的衍生物。
常用试剂和条件:
氧化: 金属盐和酸等催化剂常用于氧化反应。
还原: 采用氢气或金属氢化物等还原剂。
取代: 各种亲核试剂可在温和的酸性或碱性条件下用于取代反应。
主要产物:
左旋葡聚糖烯酮: 通过氧化形成。
糖醇: 通过还原生成。
官能化衍生物: 来源于取代反应。
相似化合物的比较
左旋葡聚糖通常与其他脱水糖和糖衍生物进行比较:
左旋葡聚糖烯酮: 通过左旋葡聚糖氧化形成的密切相关化合物.
5-羟甲基糠醛: 另一种源自生物质的有价值的化学平台.
苯乙烯: 通过化学转化从左旋葡聚糖生产.
独特性: 左旋葡聚糖的独特结构,包括其 1,6-脱水桥和多个羟基,使其成为各种应用的多功能且有价值的化合物。 它能够进行广泛的化学反应,并且作为手性构建模块的作用使其区别于其他类似化合物 .
属性
IUPAC Name |
(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNIBLMWSKIRAT-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26099-49-0 | |
| Record name | β-D-Glucopyranose, 1,6-anhydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26099-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
62.3 mg/mL | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-07-7 | |
| Record name | Levoglucosan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Anhydro-beta-glucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-anhydro-β-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOGLUCOSAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
| Record name | Levoglucosan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes levoglucosan a reliable tracer for biomass burning?
A1: Levoglucosan is formed in significant quantities during the pyrolysis of cellulose, a major component of plant matter, at temperatures exceeding 300°C. [, , ] Its presence in atmospheric aerosols, therefore, serves as a strong indicator of biomass burning events. [, , ]
Q2: How stable is levoglucosan in the atmosphere?
A2: While considered relatively stable, recent research suggests levoglucosan can undergo degradation via atmospheric oxidation processes. Studies reveal that reactions with hydroxyl radicals (OH) can significantly reduce levoglucosan concentrations in both dry and humid conditions. [, , ] This finding is crucial for accurate source apportionment, especially during warmer periods. [, ]
Q3: Can levoglucosan's isotopic composition provide insights into its origin?
A3: Yes, analyzing the stable oxygen isotope composition (δ18O) of levoglucosan can help pinpoint its source region. This is because the δ18O value of biomass is influenced by the water cycle and shows regional variations. [] Initial findings indicate minimal isotope fractionation between cellulose and levoglucosan during combustion. []
Q4: What analytical methods are commonly employed for levoglucosan analysis?
A4: Several techniques are available, including:
- Gas Chromatography-Mass Spectrometry (GC/MS): This widely used method involves derivatization of levoglucosan followed by separation and detection based on mass-to-charge ratios. [, , , ]
- High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with pulsed amperometric detection (PAD), HPAEC offers a sensitive and direct approach for levoglucosan quantification. [, , ]
- Aerosol Mass Spectrometry (AMS): This technique enables real-time analysis of aerosol composition, including levoglucosan, and provides insights into particle size distribution. [, , ]
- Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS): This highly sensitive method utilizes Na+ to enhance levoglucosan ionization, enabling detection in samples with low concentrations. []
Q5: How do these methods compare in terms of sensitivity and applicability?
A5: UPLC-MS/MS currently boasts the highest sensitivity, particularly for low-concentration samples like ice cores. [] GC/MS remains a versatile choice, but derivatization steps can introduce variability. [, ] HPAEC-PAD offers a balance of sensitivity, accuracy, and straightforward operation. [, ] AMS excels in real-time analysis and provides valuable data on particle characteristics. []
Q6: What is the molecular structure and formula of levoglucosan?
A7: Levoglucosan (1,6-anhydro-β-D-glucopyranose) has the molecular formula C6H10O5. Its structure consists of a six-membered pyranose ring derived from glucose, with an anhydro bridge between the C1 and C6 positions. [, ]
Q7: Does levoglucosan exhibit hygroscopic properties?
A8: Yes, levoglucosan displays significant hygroscopic growth, absorbing water from the atmosphere. [, ] Studies show that its water uptake increases with relative humidity, contributing to the overall hygroscopicity of atmospheric aerosols, especially those originating from biomass burning. []
Q8: Can microorganisms utilize levoglucosan as a carbon source?
A9: Yes, various bacteria, yeast, and fungi possess metabolic pathways for levoglucosan assimilation. [, , , , , ] These organisms typically employ levoglucosan kinase to convert levoglucosan directly to glucose-6-phosphate, bypassing the need for prior hydrolysis. [, ]
Q9: What is the significance of microbial levoglucosan metabolism for biofuel production?
A10: The ability of microorganisms to metabolize levoglucosan presents opportunities for biofuel production from cellulosic biomass. For instance, engineered strains of Corynebacterium glutamicum can utilize levoglucosan as a substrate for succinate production, a precursor to various bio-based chemicals. [] Further research into optimizing these microbial pathways could unlock efficient and sustainable biofuel production routes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(4Z,7E)-trideca-4,7-dienyl] acetate](/img/structure/B13415.png)

